molecular formula C5H11ClN2O B12950361 Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride

Cat. No.: B12950361
M. Wt: 150.61 g/mol
InChI Key: NGXXAMVCIKIVRM-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride is a chemical compound with significant importance in various scientific fields

Preparation Methods

The synthesis of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride involves several steps. One common method includes the N-acylation of a suitable precursor followed by cyclization and subsequent purification steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications, including as a precursor for drug development. Industrially, it is used in the production of various fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one hydrochloride can be compared with similar compounds such as (3R,4R)-rel-3,4-piperidinediol hydrochloride and (3R,4R)-rel-4-fluoro-3-piperidinol hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific amino and methyl substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

(3R,4R)-3-amino-4-methylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-3-2-7-5(8)4(3)6;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4-;/m1./s1

InChI Key

NGXXAMVCIKIVRM-VKKIDBQXSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@H]1N.Cl

Canonical SMILES

CC1CNC(=O)C1N.Cl

Origin of Product

United States

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